1,2-Benzisoxazole-3-acetic acid, alpha-methyl-
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-6(10(12)13)9-7-4-2-3-5-8(7)14-11-9/h2-6H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFCOWVDEBCKXKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NOC2=CC=CC=C21)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Benzisoxazole-3-acetic acid, alpha-methyl- can be synthesized through various synthetic routes. One common method involves the condensation of 2-aminophenol with aromatic aldehydes in the presence of catalysts such as titanium tetraisopropoxide and mesoporous titania-alumina mixed oxide . The reaction typically occurs at moderate temperatures around 50°C.
Another approach involves the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions . These methods often employ reagents like D-glucose and undergo a series of protection, oxidation, and olefination reactions.
Industrial Production Methods
Industrial production of 1,2-Benzisoxazole-3-acetic acid, alpha-methyl- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,2-Benzisoxazole-3-acetic acid, alpha-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve moderate temperatures and controlled pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Acetylcholinesterase Inhibition
One of the prominent applications of 1,2-benzisoxazole-3-acetic acid derivatives is their role as acetylcholinesterase inhibitors. These compounds have shown potential in treating neurodegenerative diseases such as Alzheimer's. A study highlighted the synthesis of novel benzisoxazole derivatives that exhibited nanomolar inhibition of acetylcholinesterase. For example, a specific derivative demonstrated an IC50 value of 2.8 nM, indicating potent activity against the enzyme and a favorable profile in vivo for enhancing acetylcholine levels in mouse models .
Anticancer Activity
Research has also indicated that derivatives of 1,2-benzisoxazole-3-acetic acid possess anticancer properties. A study evaluated the cytotoxic activity of these compounds against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma). The presence of an acetic acid group at the fifth position on the benzoxazole moiety was found to enhance cytotoxicity significantly .
Table: Summary of Medicinal Applications
| Application | Description | Reference |
|---|---|---|
| Acetylcholinesterase Inhibition | Potent inhibitors for Alzheimer's treatment; IC50 = 2.8 nM | |
| Anticancer Activity | Cytotoxic effects on MCF-7 and HCT-116 cell lines |
Plant Growth Regulation
1,2-Benzisoxazole-3-acetic acid has been studied for its morphogenetic effects on plants. Research demonstrated that it retains high shoot-inducing activity similar to auxins, promoting regeneration in tomato and pea plants. This suggests its potential use as a plant growth regulator, aiding in agricultural productivity .
Table: Summary of Agricultural Applications
| Application | Description | Reference |
|---|---|---|
| Plant Growth Regulation | Induces shoot regeneration in tomato and pea plants |
Synthesis Techniques
The synthesis of 1,2-benzisoxazole-3-acetic acid has been optimized through various innovative methodologies. One notable approach involves reacting 4-hydroxycoumarin with hydroxylamine in water, yielding high purity products with minimal side reactions . Additionally, advancements include one-pot processes that enhance efficiency and yield while reducing hazardous by-products .
Table: Summary of Synthesis Techniques
Mechanism of Action
The mechanism of action of 1,2-Benzisoxazole-3-acetic acid, alpha-methyl- involves its interaction with specific molecular targets and pathways. For instance, it can block repetitive firing of voltage-sensitive sodium channels and reduce voltage-sensitive T-type calcium currents . These actions contribute to its anticonvulsant and neuroprotective properties.
Comparison with Similar Compounds
Benzisoxazole Derivatives
Key Findings :
Benzisothiazole Analogs
Key Findings :
Aryl Propanoic Acid NSAIDs
Key Findings :
- The alpha-methyl group in 1,2-benzisoxazole-3-acetic acid mimics NSAID structures, but its smaller aromatic system reduces COX-2 selectivity compared to diphenylpropanoic acids .
Plant Hormone Analogs
Key Findings :
- The benzisoxazole scaffold provides greater metabolic stability than indole but lower intrinsic auxin activity .
Impact of Alpha-Methyl Substitution
The alpha-methyl group in 1,2-benzisoxazole-3-acetic acid:
- Enhances lipophilicity , improving tissue penetration compared to unsubstituted acetic acid derivatives .
- Reduces steric hindrance at the COX-2 active site compared to bulkier NSAID analogs, limiting anti-inflammatory efficacy .
- Stabilizes the molecule against enzymatic degradation, as seen in plant hormone assays .
Notes on Structural and Functional Discrepancies
- Early literature (pre-1970s) misidentified 1,2-benzisoxazole-3-acetic acid as chroman derivatives, leading to inconsistencies in bioactivity data .
Biological Activity
1,2-Benzisoxazole-3-acetic acid, alpha-methyl- is a compound belonging to the benzisoxazole family, which has garnered significant attention due to its diverse biological activities. This article provides an in-depth examination of its biological activity, including antimicrobial, anti-inflammatory, and potential therapeutic effects.
Chemical Structure and Properties
The compound is characterized by a benzisoxazole ring structure with an acetic acid functional group and a methyl substitution at the alpha position. This structural configuration is crucial for its interaction with biological targets.
Antimicrobial Activity
1,2-Benzisoxazole derivatives have shown promising antimicrobial properties. A study indicated that various benzisoxazole derivatives exhibit antibacterial and antifungal activities. The compound's efficacy was tested against several strains of bacteria (e.g., E. coli, S. aureus) and fungi (e.g., C. albicans), demonstrating significant inhibition zones comparable to standard antibiotics .
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory potential of 1,2-benzisoxazole derivatives. The presence of electron-withdrawing groups in the benzisoxazole structure enhances its anti-inflammatory activity, making it a candidate for developing new anti-inflammatory drugs . In particular, studies have shown that these compounds can inhibit pro-inflammatory cytokines in vitro.
Anticonvulsant Properties
The compound has been linked to anticonvulsant activities, primarily through its derivative 1,2-benzisoxazole-3-methanesulfonamide (Zonisamide). Zonisamide is known for its effectiveness in treating epilepsy and has been shown to modulate neurotransmitter release and enhance GABAergic transmission .
Cytotoxicity and Cancer Research
The cytotoxic effects of 1,2-benzisoxazole-3-acetic acid have been evaluated in various cancer cell lines. In vitro studies demonstrated that the compound exhibits significant antiproliferative activity against human carcinoma cells. Structure-activity relationship (SAR) studies indicated that modifications to the benzisoxazole ring could enhance cytotoxicity .
Plant Growth Regulation
Interestingly, 1,2-benzisoxazole-3-acetic acid also displays plant growth-regulating properties. It has been shown to induce shoot formation in tomato plants and elongate pea stems, suggesting potential applications in agriculture as a growth regulator .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of 1,2-benzisoxazole-3-acetic acid against multi-drug resistant bacterial strains. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 12 µg/mL against S. aureus, showcasing its potential as a lead compound for antibiotic development.
Case Study 2: Anti-inflammatory Mechanisms
In a controlled experiment assessing the anti-inflammatory effects of various benzisoxazole derivatives, it was found that 1,2-benzisoxazole-3-acetic acid significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests that the compound may be effective in treating inflammatory diseases.
Data Summary Table
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing 1,2-benzisoxazole-3-acetic acid derivatives with high purity, and what methodological approaches optimize yield?
- Answer : Synthesis often faces challenges such as side reactions (e.g., isomerization or ring-opening) and purification difficulties due to similar polarities of intermediates. A validated approach involves using anhydrous solvents (e.g., THF or CH₂Cl₂) and catalysts like triethylamine to stabilize reactive intermediates . For example, methyl esters of benzisothiazolone derivatives were synthesized via CDI-mediated coupling with amino acid esters, achieving yields of 55–92% . Temperature control (e.g., maintaining 0–6°C during storage) and column chromatography with silica gel are critical for purity .
Q. How can structural characterization discrepancies in 1,2-benzisoxazole derivatives be resolved using crystallographic data?
- Answer : X-ray crystallography is essential for resolving ambiguities in bond angles and substituent orientations. For instance, in 3-[chloro(phenyl)methyl]-6-methyl-1,2-benzoxazole, deviations in exocyclic angles (e.g., C9—C3—C3a at 132.1°) were attributed to intramolecular non-bonded interactions (e.g., Cl⋯H4 = 3.1169 Å), confirmed via crystallographic refinement . Pairing this with DFT calculations ensures accuracy in stereoelectronic assignments.
Q. What thermodynamic parameters are critical for predicting reaction pathways of 1,2-benzisoxazole derivatives?
- Answer : Enthalpy of reaction (ΔrH°) and boiling/melting points (Tboil, mp) are key. For example, 1,2-benzisoxazole derivatives often exhibit mp ranges of 123–125°C, while reaction enthalpies for ring-opening or substitution can be derived from NIST thermochemical databases . These parameters guide solvent selection (e.g., high-boiling solvents for reflux conditions) and stability assessments.
Advanced Research Questions
Q. How do intramolecular interactions in 1,2-benzisoxazole derivatives influence bioactivity, and what experimental strategies quantify these effects?
- Answer : Non-covalent interactions (e.g., van der Waals forces, Cl⋯H contacts) modulate conformational stability and binding affinity. In 3-substituted benzisoxazoles, crystal packing analysis revealed that van der Waals interactions dominate stabilization, with no significant hydrogen bonding . Computational tools (e.g., Hirshfeld surface analysis) paired with NMR titration experiments can quantify these interactions in solution.
Q. What methodologies reconcile contradictory data in historical syntheses of 1,2-benzisoxazole-3-acetic acid derivatives?
- Answer : Revisiting reaction conditions using modern analytical tools is critical. For example, a 1969 study identified that earlier misassignments of 4-hydroxylaminocoumarin as 1,2-benzisoxazole-3-acetic acid arose from inadequate spectroscopic validation . Reproducing syntheses with HPLC-MS and 2D NMR (e.g., HSQC, NOESY) resolves such discrepancies.
Q. How can 1,2-benzisoxazole-3-acetic acid derivatives be integrated into structure-activity relationship (SAR) studies for antipsychotic drug development?
- Answer : Functionalization at the 3-position (e.g., sulfonamide or acetic acid groups) is pivotal. Zonisamide, a 1,2-benzisoxazole-3-methanesulfonamide derivative, exemplifies this by blocking voltage-sensitive sodium channels . Methodologies include:
- In vitro assays : Electrophysiological measurements of ion channel modulation.
- Molecular docking : Targeting GABAergic or dopaminergic receptors using crystal structure data .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
